1-Caffeoylquinic acid
CAS No.: 1241-87-8
Cat. No.: VC21335267
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1241-87-8 |
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Molecular Formula | C16H18O9 |
Molecular Weight | 354.31 g/mol |
IUPAC Name | 1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+ |
Standard InChI Key | GWTUHAXUUFROTF-DUXPYHPUSA-N |
Isomeric SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Chemical Identity and Structural Characteristics
1-Caffeoylquinic acid is an alkyl caffeate ester formed by the formal condensation of the carboxy group of trans-caffeic acid with the 1-hydroxy group of (-)-quinic acid . This molecular arrangement gives rise to a compound with the molecular formula C16H18O9 and a molecular weight of 354.31 g/mol . The compound is also known by several synonyms including 1-O-caffeoylquinic acid, 1-caffeoylquinate, and trans-1-O-caffeoylquinic acid, with registered CAS numbers of 1241-87-8 and 928005-87-2 .
Structural Configuration
1-Caffeoylquinic acid features a quinic acid core with a caffeoyl group attached via an ester linkage specifically at the 1-position. This positional specificity distinguishes it from other caffeoylquinic acid isomers such as 3-CQA, 4-CQA, and 5-CQA, which have the caffeoyl moiety attached at different hydroxyl positions of the quinic acid backbone . The compound contains multiple hydroxyl groups that contribute to its polarity and hydrogen-bonding capabilities, which are important for its biological activities.
Physical and Chemical Properties
The physical and chemical properties of 1-Caffeoylquinic acid are summarized in the following table:
Natural Occurrence and Biological Sources
1-Caffeoylquinic acid has been identified in several plant species, highlighting its widespread distribution in the plant kingdom. This compound serves various physiological functions within these plants, including protection against environmental stressors and pathogens.
Plant Sources
The compound has been reported in multiple plant species with confirmatory analytical data available. Notable sources include:
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Erigeron breviscapus (Fleabane) - a traditional Chinese medicinal plant
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Embelia schimperi - a medicinal plant used in East African traditional medicine
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Lonicera japonica (Japanese honeysuckle) - widely used in traditional Asian medicine
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Camellia sinensis (Tea plant) - 1-Caffeoylquinic acid has been identified as a metabolite in this economically important plant
Biosynthetic Pathway
In plants, 1-Caffeoylquinic acid is biosynthesized through the phenylpropanoid pathway. The process involves the esterification of quinic acid with caffeoyl-CoA, derived from the phenylpropanoid metabolism. This pathway is crucial for the production of various plant secondary metabolites that serve protective and signaling functions.
Biological Activities and Pharmacological Properties
Caffeoylquinic acids, including 1-Caffeoylquinic acid, demonstrate a range of biological activities that make them subjects of interest in pharmacological research. These compounds exhibit multiple mechanisms of action that contribute to their diverse therapeutic potential.
Antioxidant Activity
Like other caffeoylquinic acids, 1-Caffeoylquinic acid possesses significant antioxidant properties. This activity stems from its ability to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The presence of phenolic hydroxyl groups in the caffeoyl moiety contributes substantially to this antioxidant capacity.
Anti-inflammatory Properties
Research indicates that caffeoylquinic acids exhibit anti-inflammatory activities through multiple pathways. 1-Caffeoylquinic acid has been identified as an NF-kappaB inhibitor, suggesting its potential to suppress inflammatory responses by modulating this key transcription factor involved in inflammation .
Neuroprotective Effects
Caffeoylquinic acids demonstrate neuroprotective properties that may be beneficial in preventing or treating neurodegenerative conditions. Studies have shown that certain caffeoylquinic acids can inhibit amyloid β-induced cellular toxicity in neuronal cells, suggesting potential applications in Alzheimer's disease research .
Anti-aging and Longevity Effects
Recent research has investigated the potential anti-aging effects of caffeoylquinic acids using molecular docking studies and Caenorhabditis elegans models. These studies have revealed that caffeoylquinic acids can significantly extend the lifespan of wild-type C. elegans, potentially through downregulation of the insulin/insulin-like growth factor signaling (IIS) pathway . Although 3,5-diCQA showed the strongest effects in these studies, the structural similarity suggests that 1-Caffeoylquinic acid may also possess similar properties.
Other Biological Activities
1-Caffeoylquinic acid has been identified as having antineoplastic (anti-cancer) properties, suggesting potential applications in cancer research . Additionally, its role as a metabolite in tea plants (Camellia sinensis) suggests possible involvement in the health benefits associated with tea consumption.
Synthesis Methods and Chemical Production
The synthesis of 1-Caffeoylquinic acid presents challenges due to the need for regioselectivity in the esterification process. Several approaches have been developed to address these challenges and enable the selective preparation of this specific isomer.
Selective Synthesis via Transesterification
A novel method for the selective synthesis of caffeoylquinic acids, including 1-CQA, has been reported using transesterification of vinyl caffeate . This approach utilizes:
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3,4-di-tert-butyldimethylsiloxyvinylcinnamate as a key intermediate
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Lanthanum(III) nitrate monohydrate (La(NO3)3·H2O) as a catalyst
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Regioselectively protected quinic acids
The transesterification reaction produces protected CQA intermediates that are subsequently deprotected using dilute HCl to yield the final 1-Caffeoylquinic acid product with a yield of approximately 45% .
Synthetic Challenges and Solutions
The main challenge in synthesizing 1-Caffeoylquinic acid is achieving regioselectivity at the 1-position of quinic acid. This has been addressed through:
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Strategic protection of other hydroxyl groups on the quinic acid moiety
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Use of specific catalysts that promote selective esterification
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Carefully controlled reaction conditions to minimize side reactions and isomerization
The development of these synthetic methods has enabled researchers to access pure 1-Caffeoylquinic acid for further biological and pharmacological studies.
Structure-Activity Relationships and Comparative Studies
Understanding the relationship between structural features and biological activities of caffeoylquinic acids provides insights into the specific properties of 1-Caffeoylquinic acid compared to other isomers.
Effect of Caffeoyl Position on Biological Activity
Research on caffeoylquinic acid derivatives has demonstrated that the position of the caffeoyl moiety on the quinic acid backbone significantly influences biological activity. For example, studies on ATP production have shown that 3,4,5-tri-O-caffeoylquinic acid exhibited the highest accelerating activity among tested compounds . These findings suggest that the positioning of the caffeoyl group at the 1-position in 1-Caffeoylquinic acid may confer specific biological properties distinct from other isomers.
Molecular Docking Studies
Molecular docking studies have provided valuable insights into the interaction of caffeoylquinic acids with potential target proteins. Research has shown that these compounds can bind to the insulin-like growth factor-1 receptor (IGFR), an important target protein for longevity . Key amino acid residues involved in these interactions include ASP1153, GLU1080, ASP1086, and ARG1003 . The specific binding affinity of 1-Caffeoylquinic acid to IGFR and other potential target proteins warrants further investigation.
Recent Research Findings and Future Directions
Current research on 1-Caffeoylquinic acid and related compounds continues to expand our understanding of their potential applications in human health and disease prevention.
Longevity and Healthspan Extension
Recent studies have demonstrated that caffeoylquinic acids can significantly extend the lifespan of wild-type C. elegans, with 3,5-diCQA showing the most potent effects . Additionally, these compounds have been shown to enhance healthspan by increasing body bending and pharyngeal pumping rates while reducing intestinal lipofuscin levels in these model organisms . These findings suggest that 1-Caffeoylquinic acid may have potential applications in aging research and the development of interventions to promote healthy aging.
Metabolic Effects and ATP Production
Research has shown that certain caffeoylquinic acids can increase the expression of glycolytic enzymes and enhance intracellular ATP levels . While 3,4,5-tri-O-caffeoylquinic acid demonstrated the highest activity in this regard, the structural similarity suggests that 1-Caffeoylquinic acid may also influence cellular energy metabolism, warranting further investigation.
Future Research Directions
Several promising areas for future research on 1-Caffeoylquinic acid include:
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Detailed structure-activity relationship studies to better understand the influence of the 1-position esterification on biological activities
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Investigation of specific cellular targets and molecular mechanisms underlying its biological effects
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Development of improved synthetic methods for large-scale production
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Exploration of potential applications in functional foods and nutraceuticals
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Clinical studies to evaluate safety and efficacy in human health applications
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